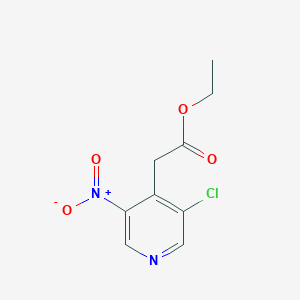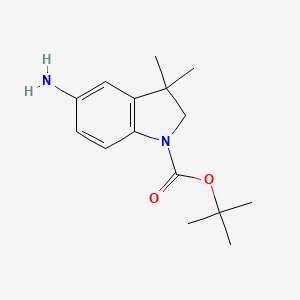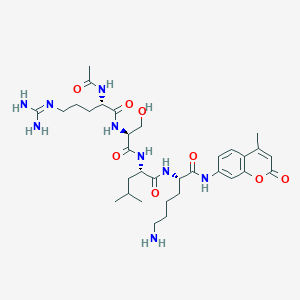![molecular formula C7H13NO2 B1529552 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine CAS No. 1392804-87-3](/img/structure/B1529552.png)
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
Descripción general
Descripción
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is a chemical compound with the molecular formula C7H13NO2 . It contains a total of 24 bonds, including 11 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine includes a spirocyclic system, which consists of two rings of different sizes sharing a single atom . The molecule contains a four-membered ring and a five-membered ring . The presence of an aliphatic primary amine and two aliphatic ethers is also noted .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
Research on spirocyclic compounds like 1,4-dioxaspiro derivatives indicates their significance in chemical synthesis and potential drug development. For instance, the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening shows the importance of such structures in generating bioactive compounds (Santos et al., 2000). Similarly, the study on high-affinity, non-peptide agonists for the ORL1 receptor highlights the application of spirocyclic compounds in creating potent drugs (Röver et al., 2000).
Corrosion Inhibition
Spirocyclic compounds have also been studied for their corrosion inhibition properties. For example, the investigation into the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl demonstrates the utility of such molecules in protecting metals from corrosion, which is crucial in industrial applications (Chafiq et al., 2020).
Materials Science
In materials science, spirocyclic compounds are explored for their potential to enhance the properties of materials. The reduction of the shrinkage of thermosets by the cationic curing of mixtures of diglycidyl ether of bisphenol A and spirocyclic compounds is an example of how these chemicals can improve the performance of polymer materials (González et al., 2006).
Anticancer and Biological Studies
Some spirocyclic compounds are investigated for their anticancer properties and biological activities. The synthesis and evaluation of trichothecene analogues, including 1,5-dioxaspiro[2.5]octanes, for their activity against cancer cells, highlight the potential of spirocyclic structures in developing new anticancer agents (Fullerton et al., 1976).
Propiedades
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-5-6-3-7(4-6)9-1-2-10-7/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLIBJBAFGAYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine | |
CAS RN |
1392804-87-3 | |
| Record name | {5,8-dioxaspiro[3.4]octan-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



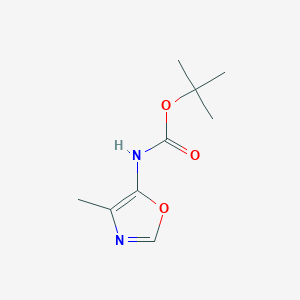

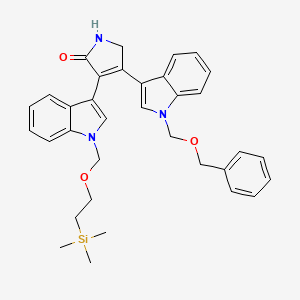
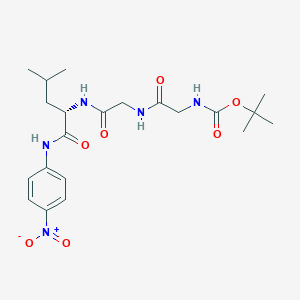


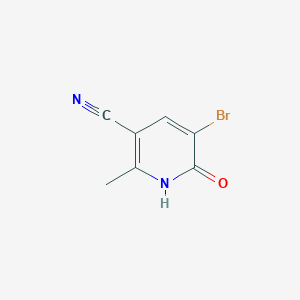
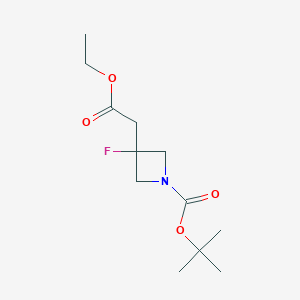

![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)

